Hydramethylnon
Overview
Description
Hydramethylnon is an organofluorine compound, also known as AC 217,300 . It belongs to a chemical class called trifluoromethyl amino hydrazone, which is a metabolic inhibitor . It is primarily used as an insecticide in baits for cockroaches and ants .
Synthesis Analysis
The synthetic process of hydramethylnon involves preparing 2-hydrazino-5,5-dimethyl-1,4,5,6-tetrahydro pyrimidin hydrochloride and 1,5-bis (4-trifluoromethylphenyl)-1,4-pentadiene-3-ketone . These two are taken as raw materials and isopropyl alcohol or ethyl alcohol is used as a solvent to generate hydramethylnon under the action of concentrated hydrochloric acid .Molecular Structure Analysis
The molecular formula of Hydramethylnon is C25H24F6N4 . Its molecular weight is 494.49 .Physical And Chemical Properties Analysis
Hydramethylnon appears as odorless yellow crystals . It is insoluble in water .Scientific Research Applications
Neurotoxicity Assessment
A study conducted by Strain (2017) assessed the neurotoxicity of Hydramethylnon (Amdro, AC 217,300), an insecticide used against red imported fire ants, cockroaches, and other insects. Using electrodiagnostic tests on rats, the research found no evidence of nervous system toxicity, although a sedative effect and dose-dependent weight loss were observed, indicating CNS depression but not lethality from single-exposure poisonings with Hydramethylnon (Strain, 2017).
Insect Control Efficacy
Research by Hooper‐Bùi and Rust (2001) developed an oral bioassay to determine the toxicity of Hydramethylnon to individual workers and queens of the Argentine ant, Linepithema humile. The study highlighted Hydramethylnon's potential as a feeding stimulant for worker ants and its higher mortality rates in worker ants compared to queens at higher concentrations (Hooper‐Bùi & Rust, 2001).
Analytical Detection in Agricultural Products
Takahashi et al. (2011) developed a simple method for determining Hydramethylnon in agricultural products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This study provided a reliable analytical approach for quantifying Hydramethylnon, with recoveries ranging from 82-110% across various agricultural products, showcasing the method's accuracy and consistency (Takahashi, Matsumoto, Nemoto, & Matsuda, 2011).
Environmental Impact Studies
A study on the field evaluation of aerial applications of Hydramethylnon to control the red imported fire ant (RIFA), Solenopsis invicta, by Thompson et al. (2009), demonstrated its effectiveness in reducing RIFA populations and the subsequent increase in native ant populations. This research provides insight into Hydramethylnon's role in managing invasive species and its environmental impact on ant biodiversity (Thompson, Gold, & Austin, 2009).
Integrated Pest Management Comparison
Shahraki et al. (2011) assessed the cost and effectiveness of an integrated pest management (IPM) program using Hydramethylnon gel baits versus conventional spraying against the German cockroach. The study found that IPM significantly reduced cockroach infestations with lower insecticide application rates, although at a higher cost, emphasizing Hydramethylnon's role in effective pest control strategies (Shahraki, Hafidzi, Khadri, Rafinejad, & Ibrahim, 2011).
Safety And Hazards
properties
IUPAC Name |
N-[[(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-ylidene]amino]-5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F6N4/c1-23(2)15-32-22(33-16-23)35-34-21(13-7-17-3-9-19(10-4-17)24(26,27)28)14-8-18-5-11-20(12-6-18)25(29,30)31/h3-14H,15-16H2,1-2H3,(H2,32,33,35)/b13-7+,14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVNEKKDSLOHHK-FNCQTZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=NC1)NN=C(C=CC2=CC=C(C=C2)C(F)(F)F)C=CC3=CC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN=C(NC1)NN=C(/C=C/C2=CC=C(C=C2)C(F)(F)F)/C=C/C3=CC=C(C=C3)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F6N4 | |
Record name | HYDRAMETHYLNON | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydramethylnon appears as odorless yellow crystals. Insoluble in water. Used as an insecticide., Yellow to tan solid; [HSDB] Yellow-tan free-flowing granules; [MSDSonline] | |
Record name | HYDRAMETHYLNON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18160 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hydramethylnon | |
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URL | https://haz-map.com/Agents/5546 | |
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Flash Point |
>220 °F (SFCC) | |
Record name | HYDRAMETHYLNON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |
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Solubility |
In acetone 360, ethanol 72, 1,2-dichloroethane 170, methanol 230, isopropanol 12, xylene 94, chlorobenzene 390 (all in g/L at 20 °C), In water, 0.006 mg/L at 25 °C | |
Record name | HYDRAMETHYLNON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |
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Vapor Pressure |
0.00000002 [mmHg], Yellow to tan crystalline solid with characteristic vegetable odor. MP 189-191 °C. Insoluble in water, slightly soluble in alcohols, and soluble in acetone, chorobenzene, and 1,2-dichloroethane. VP: 2X10-8 mm Hg at 25 °C. /Technical/, 2.03X10-8 mm Hg at 25 °C | |
Record name | Hydramethylnon | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | HYDRAMETHYLNON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |
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Product Name |
Hydramethylnon | |
Color/Form |
Yellow to tan crystals, Yellow-tan, free-flowing granules, Crystals from isopropanol | |
CAS RN |
67485-29-4 | |
Record name | HYDRAMETHYLNON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18160 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hydramethylnon [ANSI:BSI:ISO] | |
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Record name | 5,5-dimethyl-perhydro-pyrimidin-2-one α-(4-trifluoromethylstyryl)-α-(4-trifluoromethyl)cinnamylidenehydrazone | |
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Record name | 1,4-Pentadien-3-one, 1,5-bis[4-(trifluoromethyl)phenyl]-, 2-(1,4,5,6-tetrahydro-5,5-dimethyl-2-pyrimidinyl)hydrazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.006 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRAMETHYLNON | |
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Record name | HYDRAMETHYLNON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |
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Melting Point |
190 °C | |
Record name | HYDRAMETHYLNON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6673 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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